1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopropyl-substituted pyridine ring and a thiophene ring connected through a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-cyclopropylpyridine, is synthesized through cyclization reactions involving cyclopropylamine and pyridine derivatives.
Thiophene Derivative Preparation: Thiophene-2-carboxaldehyde is prepared through formylation reactions.
Coupling Reaction: The pyridine intermediate is coupled with the thiophene derivative using a urea-forming reagent such as isocyanate under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and purification techniques to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced urea derivatives.
Substitution Products: Functionalized pyridine or thiophene derivatives.
Scientific Research Applications
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-[(6-Chloropyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
- 1-[(6-Methylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
Comparison:
- Structural Differences: The presence of different substituents on the pyridine ring (e.g., chlorine, methyl) can significantly alter the compound’s reactivity and biological activity.
- Unique Features: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea’s cyclopropyl group imparts unique steric and electronic properties, potentially enhancing its stability and interaction with molecular targets.
Biological Activity
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea is a chemical compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.36 g/mol
- CAS Number : 2097861-18-0
The compound features a cyclopropyl group attached to a pyridine ring and a thiophene moiety, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that compounds with similar structures often exhibit activity against multiple biological targets, including:
- Enzyme Inhibition : Interaction with specific enzymes that may lead to therapeutic effects.
- Receptor Binding : Affinity for various receptors involved in cellular signaling pathways.
Research into the mechanisms of action of this compound is ongoing. Techniques such as molecular docking studies, surface plasmon resonance, and nuclear magnetic resonance spectroscopy are employed to investigate binding affinities and interaction dynamics with target proteins or enzymes. These studies are crucial for elucidating the compound's pharmacological profile.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Methylphenyl)-3-(6-cyclopropylpyridin-3-yl)urea | Contains a methylphenyl group instead of thiophene | Potentially different biological activity due to altered electronic properties |
3-(5-substituted pyrazoles) | Incorporates pyrazole instead of pyridine | Offers different reactivity patterns due to multiple nitrogen atoms |
1-(4-bromophenyl)-3-(2-thienyl)urea | Features bromine substitution on phenyl ring | May exhibit enhanced lipophilicity affecting pharmacokinetics |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- Anticancer Activity : Initial findings suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific pathways involved in cell proliferation.
- Antimicrobial Properties : There is emerging evidence indicating activity against various pathogens, suggesting potential use as an antimicrobial agent.
- Neurological Applications : Investigations into the compound's effects on neurological receptors may reveal applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-13-2-1-7-19-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYYINBCILPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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